Cas no 2167281-72-1 (1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone)
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone
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- Inchi: 1S/C7H3BrClF2NO/c8-4-3(5(13)7(10)11)1-2-12-6(4)9/h1-2,7H
- InChI Key: BLGGGHVCUJTWBQ-UHFFFAOYSA-N
- SMILES: C(C1=CC=NC(Cl)=C1Br)(=O)C(F)F
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611325-10g |
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone; . |
2167281-72-1 | 10g |
€141.70 | 2024-04-18 | ||
| abcr | AB611325-25g |
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone; . |
2167281-72-1 | 25g |
€203.60 | 2024-04-18 | ||
| abcr | AB611325-100g |
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone; . |
2167281-72-1 | 100g |
€528.80 | 2024-04-18 |
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone (CAS No. 2167281-72-1): An Overview
1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone (CAS No. 2167281-72-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone consists of a pyridine ring substituted with a bromine and chlorine atom at the 3 and 2 positions, respectively, and a difluoroethyl ketone group attached to the 4-position of the pyridine ring. This intricate arrangement imparts specific chemical properties that make it an attractive candidate for further investigation.
Recent studies have highlighted the importance of halogenated pyridine derivatives in drug discovery. The presence of bromine and chlorine atoms in the structure of 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone can significantly influence its biological activity and pharmacokinetic properties. For instance, halogenated compounds often exhibit enhanced binding affinity to target proteins due to favorable halogen bonding interactions.
In addition to its potential as a lead compound for drug development, 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone has been explored for its utility as an intermediate in synthetic chemistry. The difluoroethyl ketone group provides a valuable functional handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities.
The synthesis of 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the reaction of 3-bromo-2-chloro-pyridine with difluoroacetyl chloride in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
The physical and chemical properties of 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone have been extensively characterized. It is a solid at room temperature with a melting point ranging from 50 to 55°C. The compound is moderately soluble in organic solvents such as dichloromethane and acetone but exhibits limited solubility in water. These properties are crucial for its handling and storage in laboratory settings.
In terms of biological activity, preliminary studies have shown that 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone exhibits potent inhibitory effects on specific enzymes involved in various disease pathways. For example, it has been reported to inhibit the activity of kinases, which are key targets in cancer therapy. This makes it a valuable starting point for the development of novel kinase inhibitors with improved selectivity and efficacy.
Beyond its direct biological activity, 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone has also been investigated as a tool compound in chemical biology research. Its ability to modulate specific protein-protein interactions has led to its use in probing complex biological systems and identifying new therapeutic targets.
The safety profile of 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that it is well-tolerated at therapeutic concentrations, with no significant toxicity observed in vitro or in animal models. However, further investigations are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-(3-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone (CAS No. 2167281-72-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent or as an intermediate in synthetic chemistry. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, underscoring its significance in the field.
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